molecular formula C30H32N4O3 B2798599 2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 874637-56-6

2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Katalognummer: B2798599
CAS-Nummer: 874637-56-6
Molekulargewicht: 496.611
InChI-Schlüssel: VLEHQSKFBWOTLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide (referred to hereafter as the "target compound") is a structurally complex molecule featuring a benzimidazole core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 4-ethoxyphenyl group. The acetamide side chain includes N-isopropyl and N-phenyl substituents, contributing to its stereoelectronic profile .

Eigenschaften

IUPAC Name

2-[2-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3/c1-4-37-25-16-14-23(15-17-25)32-19-22(18-28(32)35)30-31-26-12-8-9-13-27(26)33(30)20-29(36)34(21(2)3)24-10-6-5-7-11-24/h5-17,21-22H,4,18-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEHQSKFBWOTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a synthetic derivative notable for its potential biological activities. This article explores its molecular structure, biological mechanisms, relevant studies, and potential therapeutic applications.

Molecular Structure

The compound's molecular formula is C22H27N3O4C_{22}H_{27}N_{3}O_{4} with a molecular weight of approximately 397.47 g/mol. The structure includes a benzimidazole core, which is known for its diverse pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in cancer therapy and neuropharmacology. The benzimidazole and pyrrolidine moieties contribute to its ability to modulate enzyme activities and receptor interactions.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit specific cancer-related pathways, particularly through the inhibition of WDR5, a protein involved in the regulation of gene expression related to oncogenesis .
  • Neuroprotective Effects : The pyrrolidine structure is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Antimicrobial Properties : Some derivatives of benzimidazole have demonstrated antimicrobial activity, suggesting that this compound may also possess similar effects against certain pathogens .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerWDR5 Inhibition
NeuroprotectionModulation of neuroreceptors
AntimicrobialInhibition of bacterial growth

Case Study 1: Anticancer Properties

A study focused on the inhibition of WDR5 by compounds structurally related to benzimidazole showed promising results in reducing cell proliferation in various cancer cell lines. The compound demonstrated an IC50 value indicative of significant potency against certain cancer types, emphasizing the importance of structural modifications for enhancing efficacy .

Case Study 2: Neuroprotective Effects

In vitro studies indicated that similar pyrrolidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that the compound may offer therapeutic potential in conditions such as Alzheimer's disease .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is C30H32N4O3, with a molecular weight of 496.6 g/mol. The structure features a benzimidazole core linked to a pyrrolidine moiety, which is known for its role in diverse biological activities. The presence of an ethoxyphenyl group further enhances its lipophilicity, potentially improving bioavailability.

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor activity against various cancer cell lines. Mechanistic investigations suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions it as a candidate for further development in cancer therapeutics.

Anticonvulsant Properties

Research has highlighted the anticonvulsant potential of derivatives related to this compound. For instance, studies involving similar pyrrolidine-based structures have shown efficacy in preclinical seizure models, indicating that modifications to the benzimidazole or pyrrolidine components could yield compounds with enhanced anticonvulsant properties .

Antibacterial Activity

Compounds featuring benzimidazole and pyrrolidine rings have been documented to possess antibacterial properties. The incorporation of these moieties into the structure of 2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide may enhance its effectiveness against bacterial strains, making it a potential candidate for antibiotic development .

Case Study: Antitumor Mechanism Exploration

A study conducted on structurally similar compounds demonstrated their ability to inhibit cell proliferation in various cancer types. The mechanism involved the modulation of key proteins associated with cell cycle regulation and apoptosis. This finding suggests that 2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide could operate through similar pathways, warranting detailed investigation into its anticancer mechanisms.

CompoundActivityMechanism
Compound AAntitumorApoptosis induction through signaling pathway modulation
Compound BAnticonvulsantInhibition of excitatory neurotransmission
Compound CAntibacterialDisruption of bacterial cell wall synthesis

Case Study: Anticonvulsant Efficacy

In a pharmacological study assessing various amides derived from pyrrolidinone, certain compounds exhibited promising anticonvulsant effects in animal models. These results highlight the potential for 2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide to be developed as a therapeutic agent for epilepsy or other seizure disorders .

Vergleich Mit ähnlichen Verbindungen

N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide (Compound A)

  • Structural Difference: The pyrrolidinone-linked phenyl group in Compound A bears a 3-methyl substituent instead of the 4-ethoxy group in the target compound.
  • Steric Effects: The bulkier isopropyl and phenyl groups in the target compound’s acetamide side chain may influence binding affinity or metabolic stability .

2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide (Compound B)

  • Structural Difference : Compound B features a 4-chlorophenyl group and a carboxamide substituent on the benzimidazole core, unlike the target compound’s unsubstituted benzimidazole and acetamide side chain.
  • Impact :
    • Electron-Withdrawing Chlorine : The 4-chloro substituent in Compound B may reduce electron density, affecting interactions with hydrophobic binding pockets.
    • Carboxamide vs. Acetamide : The carboxamide in Compound B could engage in stronger hydrogen bonding compared to the acetamide in the target compound, altering target selectivity .

Core Structure and Functional Group Comparisons

Benzimidazole-Linked Triazole-Thiazole Derivatives (Compounds 9a–e)

  • Structural Difference: These compounds (e.g., 9c) replace the pyrrolidinone and acetamide groups with triazole-thiazole motifs.
  • Impact: Docking Studies: Compounds 9a–e exhibit distinct binding modes in molecular docking, with 9c showing strong interactions in enzymatic pockets. This suggests that the target compound’s pyrrolidinone and acetamide groups may confer alternative binding geometries compared to triazole-thiazole systems . Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling reactions (similar to Compound B’s procedure B), whereas Compounds 9a–e require click chemistry for triazole formation .

Physicochemical and Spectroscopic Data

Melting Points and Solubility

  • Compound B : Reported melting points and NMR data (δ 7.88–7.72 ppm for aromatic protons) indicate moderate polarity, consistent with carboxamide functionality .
  • Target Compound : While specific data are unavailable, the 4-ethoxy group likely enhances solubility in organic solvents compared to halogenated analogs like Compound B.

Tabulated Comparison of Key Compounds

Parameter Target Compound Compound A Compound B Compound 9c
Phenyl Substituent 4-ethoxy 3-methyl 4-chloro 4-bromophenyl (thiazole)
Core Functional Group Benzimidazole, pyrrolidinone Benzimidazole, pyrrolidinone Benzimidazole, carboxamide Triazole-thiazole
Key Side Chain N-isopropyl-N-phenylacetamide N-isopropylacetamide Carboxamide N-[2-(4-bromophenyl)-thiazole]
Synthetic Yield Not reported Not reported 72% Moderate (varies by substituent)
Potential Bioactivity Hypothesized enzyme inhibition Unknown Unknown Docking suggests enzyme binding

Q & A

Q. Table 1: Example Reaction Parameters from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, 80°C, 12h65–75
Amide CouplingEDCI, DMF, RT, 24h70–85

Basic: How is the compound’s structure and purity characterized in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., benzo[d]imidazole protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Purity Assessment : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water mobile phase) .

Advanced: How to design experiments to optimize reaction yields and minimize side products?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). For example:
    • Central Composite Design : Identifies optimal conditions for cyclization .
  • Statistical Analysis : ANOVA evaluates factor significance; response surface methodology (RSM) models nonlinear relationships .
  • In-Situ Monitoring : ReactIR or LC-MS tracks intermediate formation and side reactions (e.g., hydrolysis of amide bonds) .

Q. Example Workflow :

Screen 4 factors (temperature, pH, solvent polarity, reaction time) via fractional factorial design.

Narrow to 2 critical factors (e.g., temperature and catalyst) for RSM.

Validate predictions with confirmatory runs .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on target binding .
  • Assay Standardization :
    • Use identical cell lines (e.g., HEK293 for receptor assays) and positive controls .
    • Validate enzyme inhibition via kinetic assays (Km, IC₅₀) .
  • Data Triangulation : Cross-reference in vitro results with molecular docking (e.g., AutoDock Vina) to assess binding mode consistency .

Case Study : If Study A reports IC₅₀ = 10 nM (cancer cells) and Study B finds IC₅₀ = 500 nM:

Verify assay conditions (e.g., ATP concentration in kinase assays).

Check compound stability (e.g., DMSO stock degradation).

Perform dose-response curves in parallel .

Advanced: How to integrate computational methods with experimental synthesis for mechanistic insights?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (DFT, Gaussian) predict intermediates and transition states .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .
  • Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using PyMol or Schrödinger .

Q. Workflow Example :

Compute activation energy for a key cyclization step using DFT.

Validate with kinetic experiments (Arrhenius plot).

Refine computational model with experimental rate data .

Advanced: What methodologies are used to investigate metabolic stability and toxicity in preclinical studies?

Methodological Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS .
    • CYP450 Inhibition : Fluorescent assays for CYP3A4/2D6 inhibition .
  • Toxicity Screening :
    • Ames Test : Bacterial reverse mutation assay for genotoxicity .
    • hERG Binding : Patch-clamp electrophysiology to assess cardiac risk .

Q. Table 2: Key Assays for Preclinical Profiling

AssayMethodEndpointReference
Metabolic StabilityLC-MS (t½ measurement)>30 min (acceptable)
hERG InhibitionIC₅₀ (patch-clamp)>10 μM (low risk)

Advanced: How to analyze reaction mechanisms involving this compound’s functional groups?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen/nitrogen pathways (e.g., amide hydrolysis) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-limiting steps .
  • Spectroscopic Trapping : UV-Vis or EPR to detect radical intermediates in oxidation reactions .

Example : To confirm a proposed imidazole ring-opening mechanism:

Synthesize a ¹³C-labeled analog.

Monitor ¹³C NMR shifts during reaction progression .

Advanced: What strategies mitigate challenges in scaling up laboratory synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization) .

Q. Table 3: Scalability Considerations

Lab-Scale IssuePilot-Scale SolutionReference
Poor mixingStatic mixers in flow reactors
High exothermicityJacketed reactors with cooling

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.